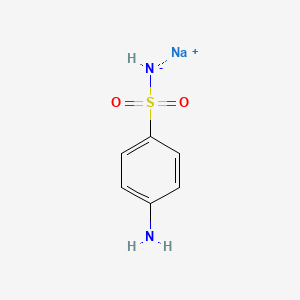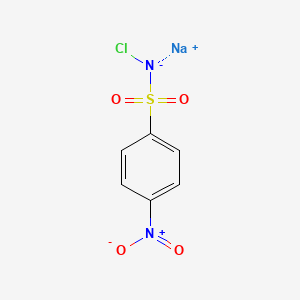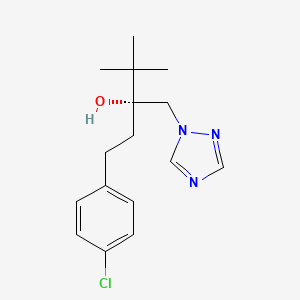
(R)-tebuconazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-tebuconazole is the (R)-enantiomer of 1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol. It is an enantiomer of a (S)-tebuconazole.
Applications De Recherche Scientifique
1. Environmental Impact and Bioaccumulation
(R)-tebuconazole has been studied for its environmental impact, particularly in aquatic ecosystems. For instance, Liu et al. (2016) investigated the chiral bioaccumulation behavior of tebuconazole in zebrafish (Danio rerio), observing preferential accumulation of (-)-R-tebuconazole in these fish. The study highlighted the importance of considering the fate of tebuconazole in the aquatic environment at the enantiomer level (Liu et al., 2016).
2. Soil Microbial Diversity and Activity
Research by Baćmaga et al. (2021) demonstrated that tebuconazole affects soil ecosystems, changing the population numbers and diversity of bacterial communities, and influencing the enzymatic activity of soil. This suggests that the frequent use of tebuconazole may pose risks to soil biological diversity (Baćmaga et al., 2021).
3. Toxicity and Mechanisms in Organisms
A study by Othmène et al. (2020) indicated that tebuconazole triggers mitochondrial pathways of apoptosis in cardiac cells, mediated through a ROS-dependent pathway. This research is pivotal in understanding the cytotoxic effects of tebuconazole on cardiac health (Othmène et al., 2020).
4. Biomonitoring and Exposure Analysis
Mercadante et al. (2018) conducted a study on the accumulation of tebuconazole in hair samples from agricultural workers. This study is crucial for understanding long-term exposure to tebuconazole and suggests that hair is a promising matrix for biomonitoring exposure (Mercadante et al., 2018).
5. Photocatalytic Degradation
Stamatis et al. (2015) explored the photocatalytic degradation of tebuconazole under simulated solar irradiation, revealing pathways for its transformation. This research is significant for environmental remediation efforts (Stamatis et al., 2015).
6. Effects on Reproductive and Developmental Health
Research by Ma et al. (2020) and Chen et al. (2019) investigated the impact of tebuconazole on rat fetal Leydig cells and pubertal Leydig cell development, respectively. These studies contribute to our understanding of tebuconazole's potential reproductive toxicity (Ma et al., 2020); (Chen et al., 2019).
7. Rapid Detection Techniques
A study by Truong et al. (2021) developed a new method for the rapid detection of tebuconazole using an aptasensor. This advancement is crucial for monitoring tebuconazole in food and environmental samples (Truong et al., 2021).
8. Impact of Repeated Exposure
Han et al. (2021) examined the effects of repeated tebuconazole exposure on soil microbial community composition and functional diversity. This study is important for assessing the long-term environmental impacts of tebuconazole use (Han et al., 2021).
Propriétés
Formule moléculaire |
C16H22ClN3O |
|---|---|
Poids moléculaire |
307.82 g/mol |
Nom IUPAC |
(3R)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol |
InChI |
InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3/t16-/m0/s1 |
Clé InChI |
PXMNMQRDXWABCY-INIZCTEOSA-N |
SMILES isomérique |
CC(C)(C)[C@](CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
SMILES |
CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
SMILES canonique |
CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-fluorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea](/img/structure/B1254643.png)


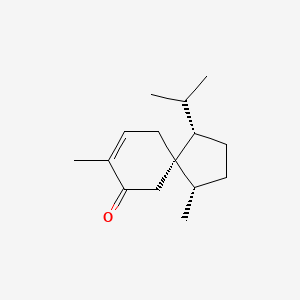
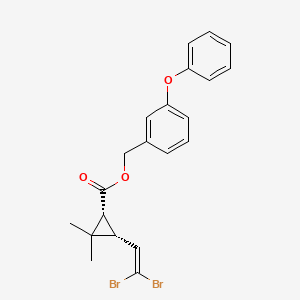
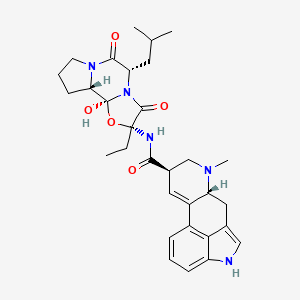
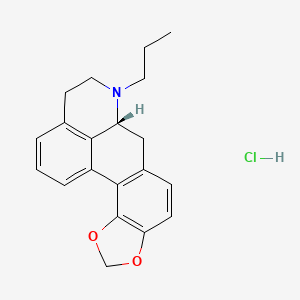
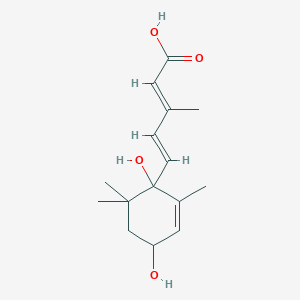
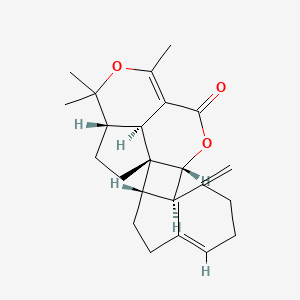
![[(1R,2S,11R,12S,13R,16R,17R,19S)-17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B1254659.png)

